4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of benzenesulfonyl, fluorophenyl, and oxazolamine groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine typically involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the benzenesulfonyl and fluorophenyl groups through substitution reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.
Chemical Reactions Analysis
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
When compared to similar compounds, 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine stands out due to its unique combination of functional groups. Similar compounds may include:
4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine: Lacks the fluorophenyl group.
2-(2-fluorophenyl)-1,3-oxazol-5-amine: Lacks the benzenesulfonyl group.
N-(2-methoxyethyl)-1,3-oxazol-5-amine: Lacks both the benzenesulfonyl and fluorophenyl groups.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-24-12-11-20-17-18(26(22,23)13-7-3-2-4-8-13)21-16(25-17)14-9-5-6-10-15(14)19/h2-10,20H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEOWGUBZJJGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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